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Compound of Interest

Compound Name: 2-Acetylbutyrolactone

Cat. No.: B121156 Get Quote

An In-depth Technical Guide to 2-
Acetylbutyrolactone
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Acetylbutyrolactone, tailored for researchers, scientists, and professionals in

drug development. This document details its characteristics, synthesis, and analytical methods,

presenting quantitative data in structured tables and outlining key experimental protocols.

Chemical Identity and Physical Properties
2-Acetylbutyrolactone, also known as α-acetyl-γ-butyrolactone, is a versatile chemical

intermediate.[1][2] Its fundamental properties are summarized below.
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Property Value Reference

IUPAC Name 3-Acetyloxolan-2-one [3]

Synonyms
2-Acetyl-γ-butyrolactone, 3-

acetyldihydrofuran-2(3H)-one
[3]

CAS Number 517-23-7 [3]

Molecular Formula C₆H₈O₃ [3]

Molecular Weight 128.13 g/mol [3]

Appearance Colorless to pale yellow liquid [3]

Density 1.19 g/cm³ at 25 °C [3]

Boiling Point 107-108 °C at 7 hPa (5 mmHg) [3]

Flash Point 113 °C (235 °F) [3]

Solubility Soluble in DMF and methanol. [3]

Spectroscopic Data
The structural elucidation of 2-Acetylbutyrolactone is supported by various spectroscopic

techniques. Key spectral data are presented in the following tables.

Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Assignment

4.36 m -OCH₂-

4.34 m -OCH₂-

3.78 t -CH-

2.73 m -CH₂-

2.43 s -COCH₃

2.35 m -CH₂-
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Table 2.2: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm) Assignment

201.7 Acetyl C=O

174.5 Lactone C=O

66.2 -OCH₂-

56.1 -CH-

28.9 -COCH₃

25.8 -CH₂-

Table 2.3: IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

2920 Weak C-H stretch

1760 Strong C=O stretch (lactone)

1720 Strong C=O stretch (acetyl)

1148, 1001 Strong C-O stretch

Table 2.4: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment

128 2.6% [M]⁺ (Molecular Ion)

86 45.9% [M - CH₂CO]⁺

43 100% [CH₃CO]⁺

Chemical Properties and Reactivity
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2-Acetylbutyrolactone is a stable compound under normal conditions but is incompatible with

strong oxidizing agents and strong bases.[4] Its reactivity is characterized by the presence of

the lactone ring and the acetyl group.

It is a key precursor in the synthesis of various pharmaceuticals, including Risperidone,

Ritanserin, and Paliperidone.[1] Furthermore, it is utilized in the synthesis of Vitamin B1.

A significant chemical property of 2-Acetylbutyrolactone is its reaction with primary amines to

form Schiff bases.[1] While the lactone itself is only slightly fluorescent, these Schiff base

derivatives exhibit strong UV fluorescence, a characteristic that is exploited in analytical

chemistry for the detection and quantification of primary amines.[1]

Experimental Protocols
Synthesis of 2-Acetylbutyrolactone
A common method for the preparation of 2-Acetylbutyrolactone is the Claisen condensation

of γ-butyrolactone with an acetic acid ester, such as ethyl acetate, in the presence of a strong

base like sodium ethoxide. A general laboratory-scale procedure is outlined below.

Materials:

γ-Butyrolactone

Ethyl acetate

Sodium ethoxide

Toluene (optional, as solvent)

Hydrochloric acid (for neutralization)

Anhydrous magnesium sulfate (for drying)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide
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and toluene.

Heat the mixture with stirring.

A mixture of γ-butyrolactone and ethyl acetate is added dropwise from the dropping funnel to

the heated base suspension.

After the addition is complete, the reaction mixture is refluxed for several hours to ensure the

completion of the condensation.

Cool the reaction mixture to room temperature.

Neutralize the mixture by the slow addition of dilute hydrochloric acid with vigorous stirring.

Separate the organic layer and wash it with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude 2-Acetylbutyrolactone by vacuum distillation.

Spectrofluorimetric Determination of Primary Amines
This protocol describes the use of 2-Acetylbutyrolactone as a fluorogenic reagent for the

quantification of primary amines. The method is based on the formation of a fluorescent Schiff

base.

Materials:

2-Acetylbutyrolactone solution in a suitable solvent (e.g., methanol)

Primary amine standard solutions of known concentrations

Sample solutions containing the primary amine of interest

Buffer solution (to maintain optimal pH)

A spectrofluorometer
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Procedure:

Reaction Mixture Preparation: In a series of test tubes, add a fixed volume of the 2-
Acetylbutyrolactone solution.

Standard Curve: To separate test tubes, add varying volumes of the primary amine standard

solutions to create a concentration gradient.

Sample Analysis: To other test tubes, add a known volume of the sample solution.

Reaction Incubation: Add buffer solution to all test tubes, mix well, and incubate the reaction

mixtures at an optimized temperature for a specific period to allow for the formation of the

fluorescent Schiff base.

Fluorometric Measurement: After incubation, measure the fluorescence intensity of each

solution using a spectrofluorometer at the predetermined excitation and emission

wavelengths.

Quantification: Construct a standard curve by plotting the fluorescence intensity versus the

concentration of the primary amine standards. Determine the concentration of the primary

amine in the sample solutions by interpolating their fluorescence intensity on the standard

curve.

Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and analytical

application of 2-Acetylbutyrolactone.
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Caption: Workflow for the synthesis and purification of 2-Acetylbutyrolactone.
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Caption: Workflow for the spectrofluorimetric determination of primary amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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